methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS No.: 524679-92-3
Cat. No.: VC4385674
Molecular Formula: C24H25N3O5S2
Molecular Weight: 499.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 524679-92-3 |
|---|---|
| Molecular Formula | C24H25N3O5S2 |
| Molecular Weight | 499.6 |
| IUPAC Name | methyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C24H25N3O5S2/c1-26-14-13-19-20(15-26)33-23(21(19)24(29)32-3)25-22(28)16-9-11-18(12-10-16)34(30,31)27(2)17-7-5-4-6-8-17/h4-12H,13-15H2,1-3H3,(H,25,28) |
| Standard InChI Key | WPYVHJLTRNSAKW-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, methyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate, reflects its intricate architecture . Key structural features include:
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A 4,5,6,7-tetrahydrothieno[2,3-c]pyridine ring system, which combines a thiophene ring fused to a partially saturated pyridine.
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A 6-methyl substituent on the tetrahydrothienopyridine core.
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A 3-carboxylate methyl ester group.
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A 2-benzamido substituent linked to a 4-(N-methyl-N-phenylsulfamoyl)phenyl group.
The molecular formula is C₂₄H₂₅N₃O₅S₂, with a molecular weight of 499.6 g/mol. The hydrochloride salt form (CAS: 1217036-57-1) has a molecular formula of C₂₄H₂₆ClN₃O₅S₂ and a molecular weight of 536.06 g/mol .
Synthesis and Synthetic Routes
Core Ring Formation
The tetrahydrothieno[2,3-c]pyridine scaffold is typically synthesized via Gewald reactions or Pictet-Spengler cyclizations . For example:
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Gewald Reaction: Ethyl 4-oxo-piperidine-1-carboxylate reacts with ethyl cyanoacetate and sulfur to form diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6-dicarboxylate .
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Functionalization: Chloroacetyl chloride introduces reactive sites for subsequent nucleophilic substitutions .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₅N₃O₅S₂ | |
| Molecular Weight | 499.6 g/mol | |
| Solubility | Low aqueous solubility; soluble in DMSO | |
| LogP | ~3.2 (predicted) | |
| Melting Point | Not reported | — |
The sulfonamide and benzamide groups contribute to its hydrophobicity, while the tertiary amine in the tetrahydrothienopyridine ring may enhance membrane permeability .
Pharmacological Activity
Enzyme Inhibition
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LIM Kinase (LIMK) Inhibition: Structural analogs of this compound exhibit potent LIMK1/2 inhibition (IC₅₀ < 30 nM), making them candidates for treating metastatic cancers and neurological disorders .
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Selectivity: The N-phenylsulfamoyl group minimizes off-target interactions, as demonstrated by kinome-wide selectivity assays .
Analytical Characterization
| Technique | Key Findings | Source |
|---|---|---|
| ¹H/¹³C NMR | Confirms substituent positions and stereochemistry | |
| HRMS | Validates molecular formula (m/z: 500.1 [M+H]⁺) | |
| FT-IR | Peaks at 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Modifications at the 6-methyl and sulfonamide positions are being explored to improve potency and pharmacokinetics .
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CNS Penetration: The compound’s ability to cross the blood-brain barrier is under investigation for neurodegenerative disease applications .
Industrial Synthesis
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